molecular formula C9H16N2O3 B1403820 ethyl 2-(5-methyl-3-oxopiperazin-2-yl)acetate CAS No. 5194-01-4

ethyl 2-(5-methyl-3-oxopiperazin-2-yl)acetate

Cat. No.: B1403820
CAS No.: 5194-01-4
M. Wt: 200.23 g/mol
InChI Key: ORQPMACMXZWSSP-UHFFFAOYSA-N
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Description

Ethyl 2-(5-methyl-3-oxopiperazin-2-yl)acetate is a chemical compound belonging to the class of piperazine derivatives. It is characterized by its white crystalline powder form and is soluble in both water and organic solvents. This compound has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications.

Preparation Methods

The synthesis of ethyl 2-(5-methyl-3-oxopiperazin-2-yl)acetate typically involves the reaction of ethyl acetate with 5-methyl-3-oxopiperazine under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Ethyl 2-(5-methyl-3-oxopiperazin-2-yl)acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: It can undergo substitution reactions where functional groups are replaced with other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

Ethyl 2-(5-methyl-3-oxopiperazin-2-yl)acetate has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-(5-methyl-3-oxopiperazin-2-yl)acetate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular processes related to its biological activities .

Comparison with Similar Compounds

Ethyl 2-(5-methyl-3-oxopiperazin-2-yl)acetate can be compared with other similar compounds, such as:

    Methyl (3-oxopiperazin-2-yl)acetate: Similar in structure but with a methyl group instead of an ethyl group.

    Ethyl 2-(3-oxopiperazin-2-yl)acetate: Differing in the position of the oxo group.

    Ethyl 2-(1-benzyl-3-oxopiperazin-2-yl)acetate: Contains a benzyl group, adding to its complexity. These compounds share similar chemical properties but differ in their specific applications and biological activities, highlighting the uniqueness of this compound

Properties

IUPAC Name

ethyl 2-(5-methyl-3-oxopiperazin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O3/c1-3-14-8(12)4-7-9(13)11-6(2)5-10-7/h6-7,10H,3-5H2,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORQPMACMXZWSSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1C(=O)NC(CN1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 2-(5-methyl-3-oxopiperazin-2-yl)acetate
Reactant of Route 2
ethyl 2-(5-methyl-3-oxopiperazin-2-yl)acetate
Reactant of Route 3
ethyl 2-(5-methyl-3-oxopiperazin-2-yl)acetate
Reactant of Route 4
ethyl 2-(5-methyl-3-oxopiperazin-2-yl)acetate
Reactant of Route 5
ethyl 2-(5-methyl-3-oxopiperazin-2-yl)acetate
Reactant of Route 6
ethyl 2-(5-methyl-3-oxopiperazin-2-yl)acetate

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